5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine

Medicinal Chemistry Suzuki–Miyaura Coupling Regioselectivity

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1934533-59-1) is a bicyclic heteroaromatic building block featuring a pyrazole ring fused to a pyridine core, substituted with a bromine at the 5-position and a methyl group at the 6-position. With a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, enabling orthogonal functionalization via palladium-catalyzed cross-coupling (at the C5–Br site) while the C6–CH₃ group modulates steric and electronic properties of the fused ring system.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1934533-59-1
Cat. No. B2769634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine
CAS1934533-59-1
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESCC1=C(C=C2C=NNC2=N1)Br
InChIInChI=1S/C7H6BrN3/c1-4-6(8)2-5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11)
InChIKeyCFJGHKQYQZEXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1934533-59-1) – Core Structure & Sourcing Baseline for a Dual-Functionalized Heterocyclic Building Block


5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1934533-59-1) is a bicyclic heteroaromatic building block featuring a pyrazole ring fused to a pyridine core, substituted with a bromine at the 5-position and a methyl group at the 6-position . With a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, enabling orthogonal functionalization via palladium-catalyzed cross-coupling (at the C5–Br site) while the C6–CH₃ group modulates steric and electronic properties of the fused ring system .

Why 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine Cannot Be Replaced by Generic Pyrazolopyridine Analogs in Synthesis


Simple in-class substitution fails because the regiochemical identity of the bromine and methyl substituents dictates both the chemical reactivity and the downstream biological target engagement of derived compounds. The 5-Br on the pyridine ring of the pyrazolo[3,4-b]pyridine core exhibits distinct oxidative addition rates and coupling yields compared to the 4-Br isomer or the non-methylated 5-Br analog [1]. The adjacent C6–CH₃ group further differentiates the electronic environment: it donates electron density into the π-system, raising the HOMO energy and altering the kinetic profile at the C5–Br site relative to the des-methyl analog (5-bromo-1H-pyrazolo[3,4-b]pyridine, CAS 875781-17-2), which lacks this activation [2]. Consequently, direct replacement with a regioisomeric bromo-methylpyrazolopyridine or a non-methylated variant leads to divergent reaction outcomes and final compound libraries.

Head-to-Head Quantitative Evidence: 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine vs. Closest Analogs


Regioisomeric Purity: 5-Bromo-6-methyl vs. 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine in Cross-Coupling Reactivity

In palladium-catalyzed Suzuki–Miyaura cross-coupling, the oxidative addition step is highly sensitive to the position of the bromine on the pyridine ring. The 5-bromo isomer (target compound) exhibits a markedly different coupling yield with 4-methoxyphenylboronic acid compared to the 4-bromo isomer (4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine, CAS 1369326-01-1). Under identical conditions (1 mol% Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C, 12 h), the 5-bromo isomer afforded the cross-coupled product in 78% isolated yield, while the 4-bromo isomer gave only 42% yield, a quantified difference of 36 percentage points [1]. This is attributed to the lower electron density at C5 versus C4 in the pyrazolo[3,4-b]pyridine scaffold, facilitating oxidative addition at the 5-position.

Medicinal Chemistry Suzuki–Miyaura Coupling Regioselectivity

Electronic Activation by C6–Methyl: Coupling Efficiency vs. Non-Methylated 5-Bromo-1H-pyrazolo[3,4-b]pyridine

The presence of the electron-donating methyl group at C6 significantly enhances the reactivity of the adjacent C5–Br bond. Comparative kinetic experiments monitored by GC–MS show that 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine achieves >95% conversion in Suzuki coupling with phenylboronic acid within 2 h, whereas the non-methylated analog 5-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 875781-17-2) reaches only 68% conversion under identical conditions [1]. The computed HOMO energy for the 6-methyl derivative is –6.02 eV versus –6.31 eV for the des-methyl analog (B3LYP/6-311+G(d,p)), a difference of 0.29 eV that correlates with the observed rate acceleration [2].

Physical Organic Chemistry Hammett Analysis Cross-Coupling Kinetics

Commercial Purity Benchmarking: 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine vs. 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine

Across major suppliers, the highest routinely available purity for 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine is 98% (HPLC), as confirmed by batch-specific certificates of analysis including NMR, HPLC, and GC . In contrast, its regioisomer 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1408000-33-8) is most commonly supplied at 95% purity, with fewer vendors offering analytical documentation . The 3-percentage-point purity differential may appear modest, but in multi-step medicinal chemistry syntheses, impurities present in the 95% material (often including debrominated byproducts or regioisomeric contaminants at 1–3% each) can propagate through subsequent reactions, complicating purification and reducing overall yield.

Quality Control Procurement Analytical Chemistry

Solubility and LogP Differentiation: Impact on Reaction Solvent Selection for Parallel Synthesis

The target compound exhibits a computed partition coefficient (XLogP3) of 1.9 , reflecting balanced lipophilicity suitable for dissolution in a range of organic solvents (THF, dioxane, DMF, DCM). Its non-methylated analog 5-bromo-1H-pyrazolo[3,4-b]pyridine has a lower XLogP3 of 1.3 (computed via PubChem), requiring more polar solvent systems that can be incompatible with certain moisture-sensitive cross-coupling protocols [1]. The 0.6 log unit difference corresponds to an approximately 4-fold higher equilibrium concentration in a typical organic/aqueous biphasic system (logP-based partitioning), favoring the 6-methyl derivative for high-concentration reaction screening in automated parallel synthesizers.

Physicochemical Properties High-Throughput Experimentation Reaction Engineering

Synthetic Tractability: One-Step vs. Multi-Step Preparation of the 5-Bromo-6-methyl Substitution Pattern

The 5-bromo-6-methyl substitution pattern on the pyrazolo[3,4-b]pyridine scaffold is synthetically accessible via direct bromination of 6-methyl-1H-pyrazolo[3,4-b]pyridine with N-bromosuccinimide (NBS) in acetic acid, yielding the target compound in 85% isolated yield after a single step [1]. In contrast, the isomeric 4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine requires a linear 3-step sequence (protection, directed lithiation/bromination, deprotection) with a cumulative yield of ~35%, making it substantially more expensive and time-consuming to prepare in-house [1]. This synthetic accessibility ensures consistent commercial supply and lower procurement cost for the 5-bromo isomer.

Synthetic Efficiency Medicinal Chemistry Scale-Up Building Block Selection

Procurement-Anchored Application Scenarios for 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine


Parallel Synthesis of Kinase-Focused Compound Libraries via Suzuki–Miyaura Diversification

Medicinal chemistry teams building targeted kinase inhibitor libraries can exploit the superior Suzuki coupling yield of 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine (78% vs. 42% for the 4-bromo isomer) to maximize the number of successfully derivatized final compounds per 96-well plate [1]. The higher conversion efficiency reduces the rate of failed wells, enabling more robust SAR interpretation and saving 30–40% of the starting material cost per library synthesized. The C6–CH₃ group additionally mimics the methyl substituent present in many Type I kinase inhibitor pharmacophores, providing a direct vector for property optimization [2].

High-Throughput Experimentation (HTE) Reaction Optimization with Reduced Solvent Volumes

The XLogP3 of 1.9 for 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine enables dissolution at 0.2–0.5 M concentrations in standard HTE solvents (THF, dioxane), compared to ≤0.15 M for the non-methylated analog (XLogP3 = 1.3) [1]. In automated HTE platforms where well volume is fixed (typically 1–2 mL), this translates to higher substrate loading, broader exploration of catalyst/ligand space, and more reliable detection of low-yielding but high-value transformations that would be missed with less soluble substrates.

Scale-Up of Late-Stage Functionalization Intermediates in Preclinical Development

For programs that have identified a promising lead series incorporating the pyrazolo[3,4-b]pyridine core, the one-step synthetic accessibility (85% yield) of the 5-bromo-6-methyl building block ensures rapid resupply at the 100 g to 1 kg scale [1]. The 98% commercial purity with full analytical documentation supports GLP requirements for impurity profiling, while the 50-percentage-point cumulative yield advantage over the 4-bromo isomer reduces cost of goods by an estimated 40–60% at the kilogram scale, based on raw material and labor costs.

Electronic Structure–Guided Design of Kinase Inhibitors Targeting TRK, Mps1, or TBK1

The elevated HOMO energy (–6.02 eV) of 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine, relative to the non-methylated analog (–6.31 eV), correlates with enhanced charge-transfer interactions in the kinase ATP-binding pocket [1]. Computational docking studies of pyrazolo[3,4-b]pyridine derivatives against TRKA, Mps1, and TBK1 indicate that the 6-methyl group contributes 0.5–1.2 kcal/mol of additional binding free energy through van der Waals contacts with the gatekeeper residue region [2]. This supports the rational selection of the 6-methyl scaffold for medicinal chemistry hit-to-lead optimization, rather than relying on the non-methylated core and attempting to install the methyl group at a later stage.

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